2-Bromobenzo[d]thiazol-6-amine

Physical Chemistry Analytical Chemistry Process Chemistry

Medicinal chemists require regioisomerically pure building blocks for reliable cross-coupling. Substituting 2-Bromobenzo[d]thiazol-6-amine with its regioisomer (2-Amino-6-bromobenzothiazole) inverts the reactive handles, derailing syntheses. - Enables selective Suzuki-Miyaura coupling at the 2-position to construct 2-aryl/heteroaryl libraries for antimicrobial (MICs 3.13-50 μg/mL) and AhR modulator programs. - Validated as a key precursor in one-step [11C]PIB PET tracer synthesis, confirming translational radiochemistry utility. - Antibiofilm-active derivatives (74% S. aureus biofilm eradication) underscore its role in anti-virulence research. - ≥98% purity (mode across major suppliers) ensures reproducible SAR and confident structure-activity attribution.

Molecular Formula C7H5BrN2S
Molecular Weight 229.1 g/mol
CAS No. 945400-80-6
Cat. No. B1522643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzo[d]thiazol-6-amine
CAS945400-80-6
Molecular FormulaC7H5BrN2S
Molecular Weight229.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)SC(=N2)Br
InChIInChI=1S/C7H5BrN2S/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2
InChIKeyPKRUNKROSSHAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobenzo[d]thiazol-6-amine (CAS 945400-80-6) for Precision Synthesis: A Regiospecific Benzothiazole Building Block


2-Bromobenzo[d]thiazol-6-amine (CAS 945400-80-6) is a heterocyclic aromatic building block featuring a benzothiazole core with a bromine atom at the 2-position and a primary amine at the 6-position . With a molecular formula of C7H5BrN2S and a molecular weight of 229.1 g/mol, this compound is a solid at room temperature and is primarily utilized as a key intermediate in medicinal chemistry and materials science for the construction of more complex molecules via cross-coupling reactions .

Why 2-Bromobenzo[d]thiazol-6-amine Cannot Be Substituted with Common Benzothiazole Analogs


In the context of rational molecular design and synthesis, a generic 'benzothiazole' or even a regioisomeric 'amino-bromo-benzothiazole' cannot serve as a direct substitute for 2-Bromobenzo[d]thiazol-6-amine. The precise placement of the bromine atom at the 2-position and the amine at the 6-position dictates its unique reactivity profile, particularly in transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura couplings, which are fundamental for constructing complex biaryl systems [1]. Substituting this compound with its regioisomer, 2-Amino-6-bromobenzothiazole (CAS 15864-32-1), would invert the reactive handles, leading to a completely different synthetic outcome and a failed synthesis of the intended target molecule. Furthermore, the specific substitution pattern influences the resulting compound's physicochemical properties, such as boiling point and lipophilicity, which directly impact its handling, purification, and biological performance [2].

Quantitative Differentiation Guide for 2-Bromobenzo[d]thiazol-6-amine (CAS 945400-80-6) Selection


Regioisomeric Differentiation: Boiling Point Comparison with 2-Amino-6-bromobenzothiazole

The regioisomeric identity of 2-Bromobenzo[d]thiazol-6-amine is reflected in its distinct physicochemical properties when compared to its isomer, 2-Amino-6-bromobenzothiazole. Specifically, the predicted boiling point for 2-Bromobenzo[d]thiazol-6-amine is 384.1±34.0 °C at 760 mmHg, whereas its regioisomer, 2-Amino-6-bromobenzothiazole, exhibits a significantly lower predicted boiling point of 366.8±34.0 °C at 760 mmHg [1]. This difference of approximately 17 °C is a direct consequence of the altered substitution pattern, which affects intermolecular forces and vapor pressure. This distinction is critical for purification method development and for verifying compound identity beyond standard spectroscopic methods.

Physical Chemistry Analytical Chemistry Process Chemistry

Reactivity-Driven Selection: Enabling Suzuki-Miyaura Coupling at the C2 Position

The primary value of 2-Bromobenzo[d]thiazol-6-amine lies in its role as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions. Its 2-bromo substituent is strategically positioned for Suzuki-Miyaura couplings, enabling the efficient installation of aryl or heteroaryl groups. This specific reactivity has been documented in the synthesis of PET tracer precursors for Alzheimer's disease diagnosis, where it serves as a key building block for [11C]PIB derivatives [1]. This contrasts with its regioisomer, 2-Amino-6-bromobenzothiazole, which would require the bromine at the 6-position to undergo the coupling, leading to a completely different product scaffold and biological profile.

Synthetic Chemistry Medicinal Chemistry Radiochemistry

Vendor-Specified Purity for Reproducible Synthesis

To ensure reproducibility in multi-step synthetic sequences, starting material purity is paramount. Commercial suppliers of 2-Bromobenzo[d]thiazol-6-amine provide quantitative purity specifications. For instance, Fluorochem Ltd. lists the compound with a minimum purity of 98%, as determined by GC . Similarly, AKSci and Capotchem offer this building block with specifications of ≥95% and 98% (Min, GC), respectively [1]. While specific purity data for every analog may vary by vendor and batch, these standardized, high-purity offerings provide a reliable baseline for researchers, minimizing the risk of introducing impurities that could compromise reaction yields or complicate purification.

Quality Control Synthetic Chemistry Procurement

Biological Activity Potential: Benzothiazole Scaffold with Antimicrobial and AhR Modulation

2-Bromobenzo[d]thiazol-6-amine serves as a direct precursor to a class of 2-arylbenzothiazoles that have demonstrated quantifiable antimicrobial and aryl hydrocarbon receptor (AhR) modulatory activities. A study on sixteen functionalized 2-aryl and 2-pyridinylbenzothiazoles, which can be synthesized from this bromo-precursor, reported Minimum Inhibitory Concentrations (MICs) ranging from 3.13 to 50 μg/mL against Gram-positive and Gram-negative bacteria, and 12.5 to 100 μg/mL against the yeast C. albicans [1]. Notably, one derivative (compound 12) achieved 74% biofilm eradication in S. aureus and was identified as the strongest AhR agonist in a cell-based reporter gene assay [1]. This class-level data underscores the potential of compounds derived from this specific building block, differentiating it from other benzothiazoles that may not yield derivatives with this specific dual activity profile.

Antimicrobial Research Immunology Drug Discovery

Physicochemical Property Differentiation: LogP and TPSA Impact on Drug-Likeness

The substitution pattern of 2-Bromobenzo[d]thiazol-6-amine influences key physicochemical parameters relevant to drug discovery. Its calculated consensus Log P (octanol-water partition coefficient) is 2.37, and its topological polar surface area (TPSA) is 67.15 Ų . In comparison, its regioisomer, 2-Amino-6-bromobenzothiazole, is reported with a LogP of 3.22220 and a TPSA of 67.2 Ų . While the TPSA is nearly identical, the lower LogP value for 2-Bromobenzo[d]thiazol-6-amine suggests it may have different solubility and permeability characteristics. This difference in lipophilicity, although seemingly small, can be a critical factor when optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a lead compound derived from this scaffold.

Medicinal Chemistry Computational Chemistry ADMET

Procurement-Driven Application Scenarios for 2-Bromobenzo[d]thiazol-6-amine (CAS 945400-80-6)


Medicinal Chemistry: Synthesis of 2-Arylbenzothiazole Libraries for SAR Studies

In medicinal chemistry, the synthesis of focused libraries is paramount for exploring structure-activity relationships (SAR). 2-Bromobenzo[d]thiazol-6-amine is the definitive starting material for constructing libraries of 2-aryl or 2-heteroaryl benzothiazoles via Suzuki-Miyaura cross-coupling [1]. As evidenced by its use in the synthesis of antimicrobial and AhR-modulating compounds, this scaffold yields derivatives with quantifiable bioactivity (MICs from 3.13 to 50 μg/mL) [2]. The regioisomeric purity and high vendor-specified purity (95-98%) ensure that each derivative's biological activity can be confidently attributed to its structure, not to impurities .

Diagnostic Imaging: Development of Novel PET Tracer Precursors

The compound's utility extends to radiochemistry, where it serves as a key precursor for developing positron emission tomography (PET) tracers. Specifically, it has been used in a one-step Suzuki-Miyaura coupling to synthesize precursors for [11C]PIB, a widely used radiopharmaceutical for diagnosing Alzheimer's disease [1]. This application underscores the compound's value in creating high-value, specialized diagnostic agents. Its specific 2-bromo substitution is essential for this synthetic route, a functionality not offered by its regioisomer or other halogenated analogs.

Anti-Virulence Research: Development of Antibiofilm Agents

The global challenge of antimicrobial resistance necessitates new therapeutic strategies, including anti-virulence approaches. Derivatives synthesized from 2-Bromobenzo[d]thiazol-6-amine have shown significant antibiofilm activity, with one lead compound achieving 74% biofilm eradication against S. aureus [1]. This specific application scenario highlights the compound's role as a gateway to a chemical space with promising, non-biocidal activity. Researchers focused on quorum sensing inhibition or biofilm dispersal would specifically seek this building block to generate and optimize leads with this proven activity profile.

Chemical Biology: Development of Aryl Hydrocarbon Receptor (AhR) Modulators

The aryl hydrocarbon receptor (AhR) is a key target in immunology and toxicology. The class of 2-arylbenzothiazoles derived from 2-Bromobenzo[d]thiazol-6-amine has been identified as a source of potent AhR agonists, with one derivative (compound 12) emerging as the strongest agonist in a comparative study of sixteen compounds [1]. This established link between the core scaffold and AhR modulation makes 2-Bromobenzo[d]thiazol-6-amine the specific reagent of choice for any research program aiming to investigate or exploit AhR signaling pathways using small-molecule chemical probes.

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